

What are the chemical properties of Amurine alkaloid

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Compound of Interest

Compound Name: Amurine

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Amurine Alkaloid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amurine is a naturally occurring isoquinoline alkaloid found within select species of the Papaver genus, notably *Papaver armeniacum* and *Papaver nudicaule*. As a member of the diverse alkaloid family, **amurine** holds potential for further scientific investigation due to the well-established pharmacological significance of this class of compounds. This technical guide provides a detailed overview of the known chemical properties of **amurine**, including its physicochemical characteristics, spectral data, and general methodologies for its isolation and characterization. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

While specific experimental data for some of **amurine**'s physical properties remain elusive in publicly available literature, its fundamental chemical attributes have been established. Further research is required to definitively determine experimental values for properties such as melting point, boiling point, and solubility.

Table 1: Physicochemical Properties of **Amurine** Alkaloid

Property	Value	Source/Method
Molecular Formula	C ₁₉ H ₁₉ NO ₄	PubChem
Molecular Weight	325.4 g/mol	PubChem
IUPAC Name	(1R,12R)-16-methoxy-20-methyl-5,7-dioxa-20-azapentacyclo[10.5.3.0 ¹ ₁₃ .0 ² ₁₀ .0 ⁴ ₈]jicosa-2,4(8),9,13,16-pentaen-15-one	PubChem
CAS Number	4984-99-0	PubChem
Melting Point	Data not available	General alkaloid property
Boiling Point	Data not available	
Solubility	Insoluble or poorly soluble in water; soluble in organic solvents like chloroform and ether. [1]	

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and structural elucidation of **amurine**. While a complete dataset for **amurine** is not readily available in all public databases, data for the closely related derivative, racem. 8,14-dihydro**amurine**, provides valuable reference points.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The following tables present the ¹H and ¹³C NMR spectral data for racem. 8,14-dihydro**amurine**, isolated from *Papaver nudicaule*.[\[2\]](#) These values can serve as a close approximation for the expected shifts in **amurine**, with expected variations primarily around the C8-C14 bond.

Table 2: ^1H NMR Spectral Data of racem. 8,14-dihydroamurine (CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
6.78	s	H-4	
6.65	s	H-1	
6.06	d	1.4	H-7a
5.91	d	1.4	H-7b
4.08	d	4.8	H-5
3.84	s	3-OCH ₃	
3.82	s	6-OCH ₃	
3.32	m	H-9 α	
3.06	ddd	18.2, 11.0, 5.3	H-10 α
2.58	ddd	12.8, 4.8, 2.4	H-6a
2.45	s	N-CH ₃	
2.39	dd	18.2, 3.4	
2.21	m	H-9 β	
1.88	m	H-8, H-14	

Table 3: ^{13}C NMR Spectral Data of racem. 8,14-dihydroamurine (CDCl_3)

Chemical Shift (δ) ppm	Assignment
194.2	C-7
151.8	C-3
146.1	C-6
141.5	C-4a
133.1	C-12a
128.9	C-12b
124.9	C-4
111.8	C-1
101.3	O-CH ₂ -O
92.8	C-5
60.8	C-6a
56.1	6-OCH ₃
55.4	3-OCH ₃
47.1	C-10
43.6	N-CH ₃
42.9	C-9
36.9	C-14
30.1	C-8
29.7	C-13

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. Based on the structure of **amurine** and general spectra of related alkaloids, the following characteristic absorption bands can be expected.

Table 4: Predicted FT-IR Spectral Data for **Amurine**

Wavenumber (cm ⁻¹)	Functional Group
~3000-2800	C-H stretch (aromatic and aliphatic)
~1680-1640	C=O stretch (conjugated ketone)
~1600, ~1480	C=C stretch (aromatic)
~1250-1000	C-O stretch (ethers, methylenedioxy)
~1100	C-N stretch

Mass Spectrometry (MS)

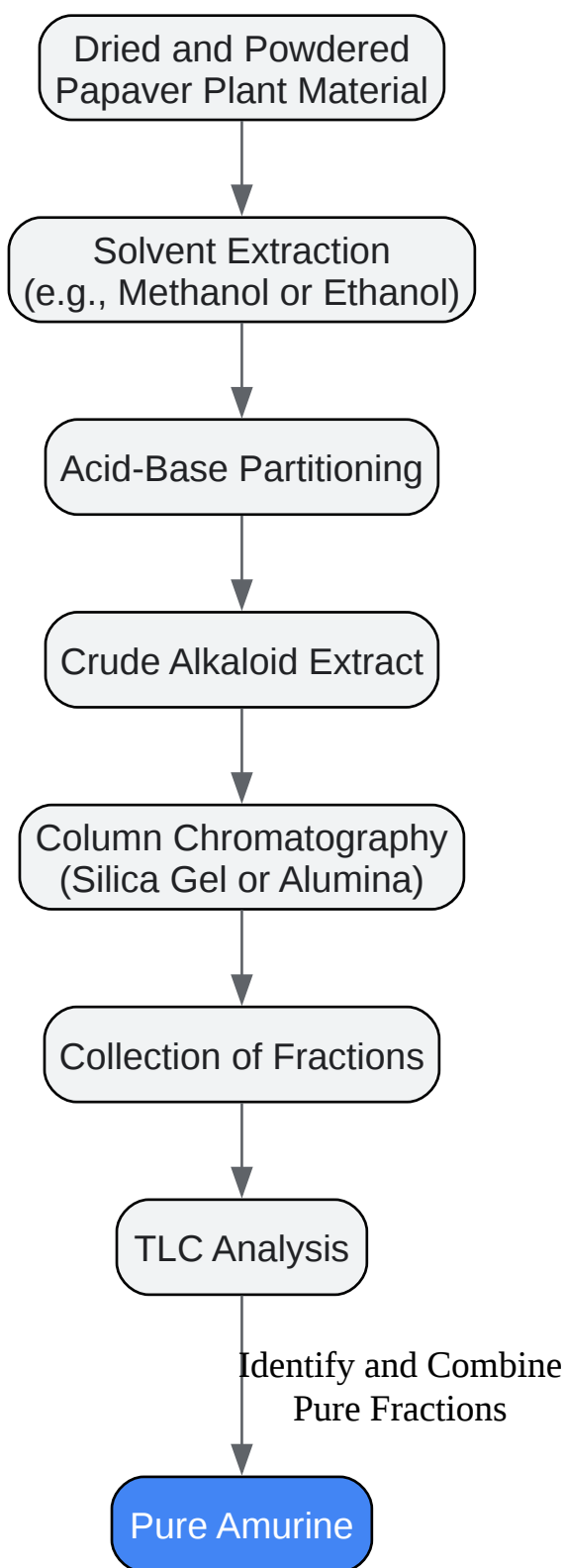
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **amurine**, the protonated molecule $[M+H]^+$ would be expected at m/z 326.4. The fragmentation pattern of isoquinoline alkaloids is often complex, involving cleavages of the heterocyclic rings and loss of substituent groups.[\[3\]](#)[\[4\]](#)[\[5\]](#)

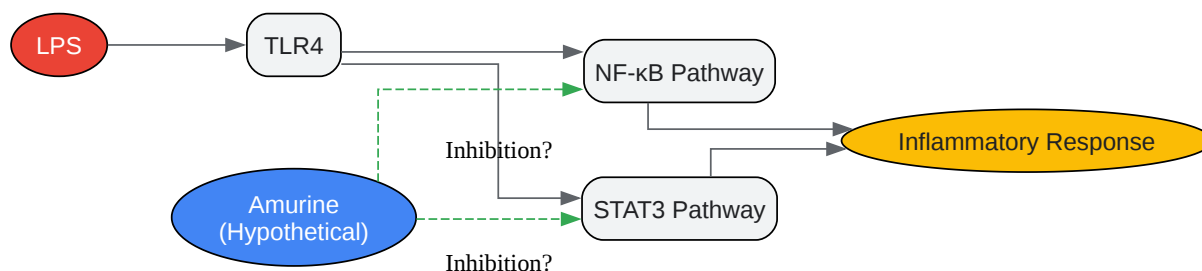
Experimental Protocols

Detailed, validated experimental protocols for the specific isolation and purification of **amurine** are not extensively documented in readily accessible literature. However, general methods for the extraction of alkaloids from Papaver species can be adapted.

General Isolation and Purification Workflow

The isolation of **amurine** typically involves a multi-step process beginning with the extraction from plant material, followed by purification to isolate the target compound.





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